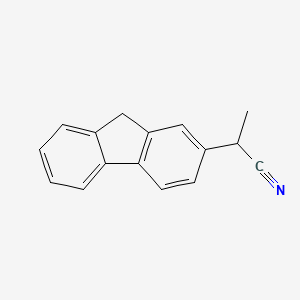
2-(9H-fluoren-2-yl)propanenitrile
Overview
Description
Alpha-Methyl-9H-fluorene-2-acetonitrile is an organic compound that belongs to the class of fluorene derivatives It is characterized by the presence of a methyl group at the alpha position and a nitrile group at the 2-position of the fluorene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-fluoren-2-yl)propanenitrile typically involves the reaction of 9H-fluorene with appropriate reagents to introduce the methyl and nitrile groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Alpha-Methyl-9H-fluorene-2-acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted fluorene derivatives.
Scientific Research Applications
Alpha-Methyl-9H-fluorene-2-acetonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-(9H-fluoren-2-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to biological targets. Additionally, the fluorene core can engage in π-π stacking interactions, contributing to its overall activity .
Comparison with Similar Compounds
Similar Compounds
9H-Fluorene: Lacks the methyl and nitrile groups, making it less reactive in certain chemical reactions.
9-Methyl-9H-fluorene: Contains a methyl group but lacks the nitrile group, affecting its chemical properties and reactivity.
2-Acetyl-9H-fluorene: Contains an acetyl group instead of a nitrile group, leading to different reactivity and applications.
Uniqueness
Alpha-Methyl-9H-fluorene-2-acetonitrile is unique due to the presence of both the methyl and nitrile groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications in various fields of research .
Properties
Molecular Formula |
C16H13N |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
2-(9H-fluoren-2-yl)propanenitrile |
InChI |
InChI=1S/C16H13N/c1-11(10-17)12-6-7-16-14(8-12)9-13-4-2-3-5-15(13)16/h2-8,11H,9H2,1H3 |
InChI Key |
GCANDCNCYUOHQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)C1=CC2=C(C=C1)C3=CC=CC=C3C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
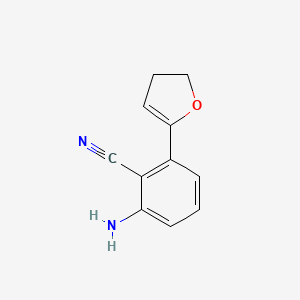
![[1-(4-Bromo-2-methoxyphenyl)cyclobutyl]methanol](/img/structure/B8571776.png)
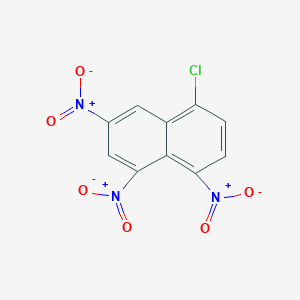
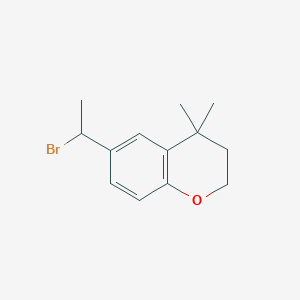
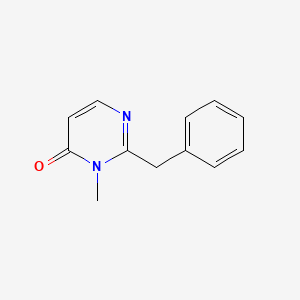
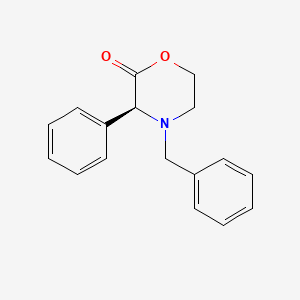
![tert-butyl octahydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate](/img/structure/B8571818.png)
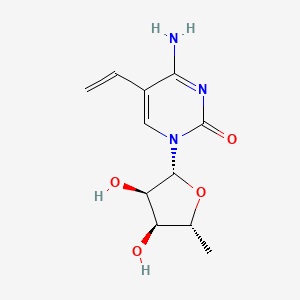
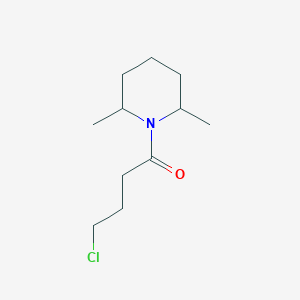
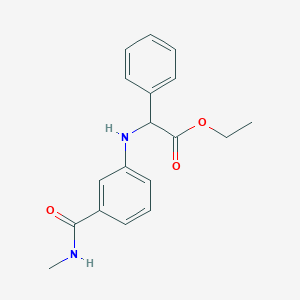
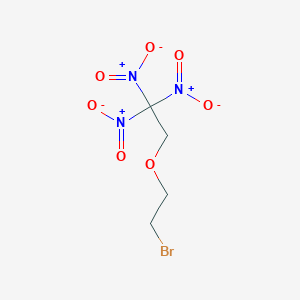
![2(3H)-Furanone, 5-[1,1'-biphenyl]-4-yldihydro-](/img/structure/B8571849.png)
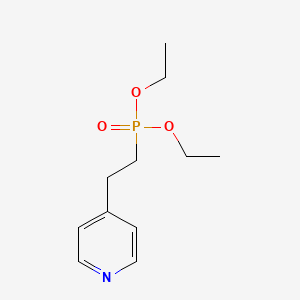
![2-chloro-N,N-dimethylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B8571887.png)
